molecular formula C8H15N3O B12313412 [(2-Azidoethoxy)methyl]cyclopentane

[(2-Azidoethoxy)methyl]cyclopentane

Cat. No.: B12313412
M. Wt: 169.22 g/mol
InChI Key: LCSNXZSPWXAANW-UHFFFAOYSA-N
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Description

[(2-Azidoethoxy)methyl]cyclopentane is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes an azido group attached to an ethoxy-methyl chain linked to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Azidoethoxy)methyl]cyclopentane typically involves the reaction of cyclopentane derivatives with azidoethanol under specific conditions.

Industrial Production Methods

Industrial production of this compound often involves the continuous depolymerization and hydrogenation of dicyclopentadiene. This process is carried out under controlled conditions, including a system pressure of 0.1 to 2.5 MPa and temperatures ranging from 160 to 400°C for depolymerization, followed by hydrogenation at 10 to 100°C .

Chemical Reactions Analysis

Types of Reactions

[(2-Azidoethoxy)methyl]cyclopentane undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido group.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

[(2-Azidoethoxy)methyl]cyclopentane is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Applied in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Azidoethoxy)methyl]cyclopentane involves its interaction with molecular targets through the azido group. This group can undergo click chemistry reactions, forming stable triazole rings that can interact with various biological targets. The pathways involved often include the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cyclic hydrocarbon with similar structural features but lacking the azido group.

    Methylcyclopentane: Similar to cyclopentane but with a methyl group attached.

    Cyclohexane: A six-membered ring compound with similar chemical properties

Uniqueness

[(2-Azidoethoxy)methyl]cyclopentane is unique due to the presence of the azido group, which imparts distinct reactivity and potential biological activity not found in simpler cycloalkanes. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-azidoethoxymethylcyclopentane

InChI

InChI=1S/C8H15N3O/c9-11-10-5-6-12-7-8-3-1-2-4-8/h8H,1-7H2

InChI Key

LCSNXZSPWXAANW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COCCN=[N+]=[N-]

Origin of Product

United States

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